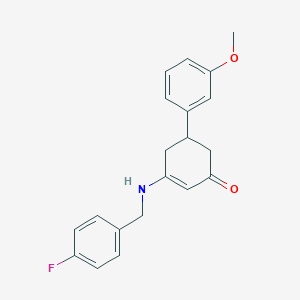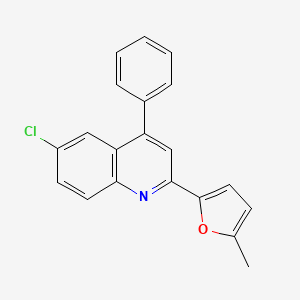![molecular formula C26H23ClN2OS B11495696 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-[4-(propan-2-yl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11495696.png)
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-[4-(propan-2-yl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the cyclopenta[b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 4-(propan-2-yl)phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the 2-(4-chlorophenyl)-2-oxoethyl group: This can be done using a nucleophilic substitution reaction.
Formation of the thioether linkage: This step involves the reaction of a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE
- **2-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[4-(PROPAN-2-YL)PHENYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H23ClN2OS |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-propan-2-ylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H23ClN2OS/c1-16(2)17-6-8-19(9-7-17)25-21-4-3-5-23(21)29-26(22(25)14-28)31-15-24(30)18-10-12-20(27)13-11-18/h6-13,16H,3-5,15H2,1-2H3 |
InChI Key |
ZJNWAZPRZTWUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2CCC3)SCC(=O)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[(4-fluorophenyl)carbonyl]-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B11495614.png)
![N-(4-methoxybenzyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11495615.png)
![5-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-8-ol](/img/structure/B11495619.png)

![4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11495637.png)
![(2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11495654.png)
![(4Z)-4-[(1-acetyl-1H-indol-3-yl)methylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11495662.png)
![1-[(Adamantan-1-YL)formamido]propan-2-YL thiophene-2-carboxylate](/img/structure/B11495671.png)

![1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea](/img/structure/B11495690.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11495698.png)
![7,7-dimethyl-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11495701.png)
![9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B11495702.png)
![4-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11495705.png)
